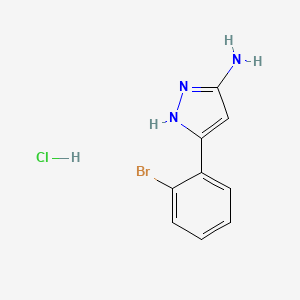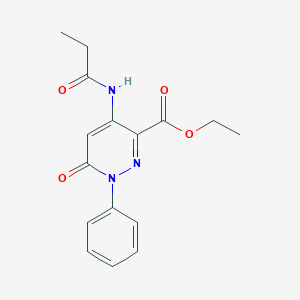![molecular formula C18H16FN3OS B2949320 1-(benzo[d]thiazol-2-yl)-N-(2-fluorobenzyl)azetidine-3-carboxamide CAS No. 1286726-44-0](/img/structure/B2949320.png)
1-(benzo[d]thiazol-2-yl)-N-(2-fluorobenzyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of benzo[d]thiazol-2-yl . Benzo[d]thiazol-2-yl is a key material for making naphthalene . It’s also used in the synthesis of various fluorescent probes .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized via palladium-catalyzed Heck coupling reactions and Suzuki-Miyaura cross-coupling reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using state-of-the-art ab initio calculations . These studies have revealed how excited-state hydrogen bonds and proton transfers are affected by solvent polarity .Chemical Reactions Analysis
The chemical reactions of similar compounds have been analyzed, particularly the excited state intramolecular proton transfer (ESIPT) reaction . The degree of charge transfer was found to gradually increase with an increase in solvent polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. These compounds have good thermal stability and electrochemical stability . They also show strong emission and low turn-on voltage when used in organic light-emitting diodes (OLEDs) .Mechanism of Action
Target of Action
The primary target of this compound is the c-Jun N-terminal kinase (JNK) signaling pathway . The JNK pathway plays a crucial role in various cellular processes, including inflammation, apoptosis, and cell survival.
Mode of Action
The compound acts as an inhibitor of the JNK signaling pathway . By inhibiting this pathway, it prevents the activation of JNK and the phosphorylation of c-Jun, a protein that regulates cell survival and apoptosis .
Biochemical Pathways
The compound affects the JNK signaling pathway , which is involved in various cellular processes. By inhibiting this pathway, it can influence the downstream effects related to cell survival and apoptosis .
Pharmacokinetics
The compound has been administered in vivo via intraperitoneal injection and intravenous bolus, followed by an intravenous infusion . These methods of administration suggest that the compound has suitable absorption, distribution, metabolism, and excretion (ADME) properties for in vivo studies.
Result of Action
The compound promotes cell survival after cerebral ischemia . It provides significant protection against the delayed loss of hippocampal CA1 neurons in a gerbil model of transient global ischemia . This neuroprotective effect is mediated by the inhibition of the JNK pathway and therefore by the regulation of c-Jun expression and phosphorylation .
Action Environment
The compound has shown significant neuroprotective effects in both gerbil and rat models of cerebral ischemia , suggesting that it may be effective in various physiological environments.
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-[(2-fluorophenyl)methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-14-6-2-1-5-12(14)9-20-17(23)13-10-22(11-13)18-21-15-7-3-4-8-16(15)24-18/h1-8,13H,9-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXSXGVLUXHIJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]thiazol-2-yl)-N-(2-fluorobenzyl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2949238.png)

![1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2949242.png)


![methyl [(7-fluoro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetate](/img/structure/B2949246.png)

![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2949251.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2949253.png)
![3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B2949256.png)

![[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![3-methyl-7-(2-{[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2949259.png)